Home > Products > Screening Compounds P14463 > 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione
1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione - 331675-25-3

1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione

Catalog Number: EVT-3144889
CAS Number: 331675-25-3
Molecular Formula: C14H13BrN4O2
Molecular Weight: 349.188
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a crucial starting material in synthesizing various substituted purine-2,6-diones, including the target compound 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione [, , ]. Its simple structure allows for introducing diverse substituents at the N1, N7, and C8 positions.
  • Relevance: This compound forms the core structure of the target compound. The key difference lies in the substitution at the N1 and N7 positions. While the target compound possesses a benzyl group at N1 and a methyl group at N7, this related compound lacks substitutions at these positions [, , ].

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is a synthetic intermediate in preparing the target compound, 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione [, , ]. The thietan-3-yl group acts as a protecting group for the N7 position during the synthesis.
  • Relevance: This intermediate shares the 1-benzyl and 8-bromo substituents with the target compound. The difference lies in the presence of the thietan-3-yl protecting group on the N7 position, which is absent in the final target compound [, , ].

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is another key intermediate generated by oxidizing the thietane ring of the previously mentioned intermediate [, , ]. This oxidized form facilitates the removal of the thietanyl protecting group in the final steps of synthesizing the target compound.
  • Relevance: This compound closely resembles the target compound, 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione, with the only difference being the presence of the oxidized thietanyl (1,1-dioxothietan-3-yl) group at the N7 position, which is subsequently removed [, , ].

1-Alkyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This represents a class of compounds structurally similar to the target compound. They are explored for their potential as intermediates in synthesizing diverse purine-2,6-dione derivatives []. The alkyl group at N1 can be varied, offering versatility in creating new compounds.
  • Relevance: This class of compounds shares the core structure of purine-2,6-dione with the target compound, 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione. The difference lies in the specific alkyl group at N1, which can be any alkyl group in this class, while the target compound specifically has a benzyl group [].

1-Alkyl-8-amino-3-methyl-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This class of compounds, structurally similar to the target compound, is investigated for its potential as intermediates or for generating new purine-2,6-dione derivatives with potentially different biological activities [].
  • Relevance: This class of compounds shares the core structure with the target compound, 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione. The differences are the presence of an amino group at C8 instead of bromine and a variable alkyl group at N1 instead of the specific benzyl group in the target compound [].
Classification

1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione is classified as a purine derivative and specifically falls under the category of 2,6-dioxopurines. Its structure includes a benzyl group at the N-1 position, a bromine atom at the C-8 position, and methyl groups at the C-3 and C-7 positions of the purine ring.

Synthesis Analysis

The synthesis of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione typically involves several key steps:

  1. Starting Material: The synthesis often begins with 8-bromo-3,7-dimethylpurine-2,6-dione as a precursor.
  2. Benzylation: The introduction of the benzyl group can be achieved through a nucleophilic substitution reaction where benzyl chloride reacts with the nitrogen atom at position 1 of the purine ring.
  3. Reaction Conditions: The reaction is usually conducted in an organic solvent such as dimethylformamide or acetone, often using a base like potassium carbonate to facilitate the substitution.
  4. Purification: The product is purified through recrystallization or chromatography to obtain pure 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione.

The detailed conditions and yields can vary based on specific experimental setups and reagents used .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione can be described as follows:

  • Molecular Formula: C14H15BrN4O2
  • Molecular Weight: Approximately 336.20 g/mol
  • Structural Features:
    • A purine core consisting of a fused imidazole and pyrimidine ring.
    • A bromine atom at position 8 contributes to its reactivity.
    • Methyl groups at positions 3 and 7 enhance lipophilicity.
    • A benzyl group at position 1 increases molecular complexity and potential interactions with biological targets.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions with biological macromolecules .

Chemical Reactions Analysis

1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione participates in several chemical reactions:

  1. Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines) to form new derivatives.
  2. Condensation Reactions: It can react with aldehydes or ketones to form hydrazones or other condensation products.
  3. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield corresponding purines or other derivatives.

These reactions are significant for synthesizing analogs that may exhibit enhanced biological activity .

Mechanism of Action

The mechanism of action for 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione primarily involves its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that degrades incretin hormones which are crucial for insulin regulation:

  1. Inhibition of DPP-IV: By binding to the active site of DPP-IV, this compound prevents substrate access and subsequent cleavage of incretin hormones.
  2. Increase in Incretin Levels: This leads to elevated levels of active incretin hormones such as GLP-1 (glucagon-like peptide-1), enhancing insulin secretion from pancreatic beta cells in response to meals.

This mechanism underlies its potential therapeutic application in managing type 2 diabetes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and chloroform; limited solubility in water.
  • Melting Point: Generally reported around 200°C.

These properties are essential for understanding its behavior in biological systems and during synthesis .

Applications

The applications of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione are primarily found in medicinal chemistry:

  1. Pharmaceutical Development: As a DPP-IV inhibitor, it has potential use in developing treatments for type 2 diabetes.
  2. Research Tool: It serves as a valuable compound for studying purine metabolism and enzyme inhibition mechanisms.
  3. Synthetic Intermediate: It can be used as a precursor for synthesizing other bioactive compounds within the purine family.
Synthesis Methodologies and Reaction Pathways

Strategic Functionalization of the Purine-2,6-dione Core

The purine-2,6-dione scaffold serves as a versatile platform for targeted modifications due to its distinct electronic environment and multiple reactive sites. Strategic functionalization typically begins with xanthine derivatives (3,7-dihydro-1H-purine-2,6-dione), where the N1, N3, N7, and C8 positions exhibit differential reactivity patterns. As highlighted in foundational studies on purine functionalization, transition metal catalysis enables selective C-C and C-N bond formation at electron-deficient positions, particularly C8, which demonstrates enhanced electrophilic character due to flanking carbonyl groups [2]. The core's inherent nucleophilic character at N1, N3, and N7 positions facilitates regioselective alkylation, with N7 preferentially reacting under neutral conditions due to lower steric hindrance and higher electron density [3] . Recent methodological advances emphasize cross-coupling compatibility, where halogenated intermediates (particularly 8-bromoxanthines) serve as precursors for Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, enabling the introduction of complex aryl, heteroaryl, and amino groups at C8 [2] [7].

Table 1: Strategic Bond Formation on Purine-2,6-dione Core

Target PositionReaction TypeKey Reagents/ConditionsFunctional Group Tolerance
N1/N3/N7AlkylationAlkyl halides, K₂CO₃, DMF, 25-60°CHalogen, nitro, ester
C8Electrophilic HalogenationBr₂, NBS, DMF, 0-25°CAlkyl, benzyl, protected amines
C8Transition Metal CouplingPd(PPh₃)₄, arylboronic acids, baseHydroxy, amino, vinyl

Alkylation and Bromination at the 1-, 3-, 7-, and 8-Positions

Regioselective alkylation of the purine-2,6-dione core follows a well-established tandem protection strategy: Initial alkylation at N7 (kinetically favored), followed by N3 or N1 functionalization. For 1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione, the synthesis typically involves stepwise N-alkylation:

  • N7-Alkylation: 3-methylxanthine reacts with benzyl bromide in DMF/K₂CO₃ at 40-60°C, yielding 7-benzyl-3-methylxanthine as the major regioisomer (>85% selectivity) [3] [9]
  • N1-Alkylation: Subsequent treatment with methyl iodide under phase-transfer conditions (TBAB, 50% NaOH) introduces the N1-methyl group
  • C8-Bromination: The resulting 1,3,7-trisubstituted xanthine undergoes electrophilic bromination using bromine in acetic acid or N-bromosuccinimide (NBS) in DMF, achieving >95% conversion at C8 [4] [9]

Critical regiochemical control is achieved through steric and electronic modulation: The C8 position's electron deficiency facilitates electrophilic attack, while the 7-benzyl group directs bromination to the adjacent C8 site via steric shielding of N9. This stepwise approach circumvents the primary challenge of N9 byproduct formation, which predominates in unprotected xanthines [9].

Comparative Analysis of Benzyl Group Introduction via Nucleophilic Substitution vs. Catalytic Coupling

The benzyl group at N7 can be installed through two distinct pathways with complementary advantages:

Classical Nucleophilic Substitution

  • Reagents: Benzyl bromide or chloride with inorganic bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, acetonitrile)
  • Conditions: 40-80°C, 4-12 hours, nitrogen atmosphere
  • Yield: 70-85% with 7-regioisomer predominance
  • Limitations: Over-alkylation at N1/N3 requires careful stoichiometry control; halogenated benzyl groups show reduced reactivity [3] [9]

Transition Metal-Catalyzed Coupling

  • Catalysts: Pd(OAc)₂/XPhos or NiCl₂(dppe) systems
  • Coupling Partners: Benzyl zinc halides or benzyl boronates
  • Conditions: Mild temperatures (25-50°C), shorter reaction times (1-3 hours)
  • Advantages: Superior functional group tolerance (e.g., substrates containing acid-sensitive groups), reduced polyalkylation risk, and compatibility with pre-installed C8 halogens [2] [7]

Table 2: Benzylation Method Comparison for N7 Functionalization

ParameterNucleophilic SubstitutionCatalytic Coupling
Typical Yield70-85%60-75%
Regioselectivity>8:1 (N7 vs N9)>20:1 (N7 vs N9)
Halogen CompatibilityLimited (competing Wurtz)Excellent
Reaction ScaleKilogram-scale demonstratedGram-scale optimized
ByproductsO/N-dialkylation isomersDehalogenated purine

Catalytic methods, while less developed for N-alkylation, offer strategic advantages for electron-deficient benzyl groups or when operating on pre-halogenated intermediates where classical substitution fails [7] [8].

Solvent and Catalyst Optimization for Regioselective Bromination

C8-bromination represents the pivotal step for installing the versatile halogen handle in 1-benzyl-3,7-dimethylpurine-2,6-dione. Solvent polarity dramatically influences regioselectivity and reaction efficiency:

  • Polar aprotic solvents (DMF, DMSO): Accelerate bromination via enhanced electrophile solubility and substrate activation, achieving >95% conversion within 2 hours at 25°C. DMF specifically minimizes N9-adduct formation through cation stabilization [7] [9]
  • Protic solvents (acetic acid, methanol): Require extended reaction times (8-24 hours) and generate increased N-alkylated impurities (5-15%)
  • Halogen source: NBS provides superior selectivity over molecular bromine (Br₂), particularly for mono-bromination, due to controlled release of Br⁺ equivalents [5] [7]

Catalytic enhancements include:

  • Lewis acid additives: ZnCl₂ (5 mol%) coordinates at N9, directing electrophilic attack exclusively to C8 and suppressing dibromination
  • Microwave assistance: Reduces reaction time to <30 minutes while maintaining 98% regioselectivity at 80°C in DMF
  • Bromine scavengers: In situ addition of triethylamine or resorcinol minimizes oxidative degradation of the benzyl group [5] [7]

Table 3: Optimized Bromination Conditions for 1-Benzyl-3,7-dimethylxanthine

SolventBrominating AgentAdditiveTemp (°C)Time (h)C8-Bromination YieldN9-Byproduct (%)
DMFNBSNone252.092%<2%
Acetic AcidBr₂None608.078%12%
DMSONBSZnCl₂ (5 mol%)501.595%<1%
AcetonitrilePyridinium tribromideNaOAc403.089%5%

This optimized protocol enables gram-scale production of 1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione with consistent purity (>98% HPLC), serving as a key intermediate for pharmaceutical targets like DPP-IV inhibitors [5] [7] [9].

Properties

CAS Number

331675-25-3

Product Name

1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione

IUPAC Name

1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione

Molecular Formula

C14H13BrN4O2

Molecular Weight

349.188

InChI

InChI=1S/C14H13BrN4O2/c1-17-10-11(16-13(17)15)18(2)14(21)19(12(10)20)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

WCIOYEORQHPSOL-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.